Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Overview
Description
“Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is a chemical compound with the empirical formula C10H8BrNO3 . It is a solid substance . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular weight of “Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is 270.08 . The SMILES string representation of the molecule isNC(C(C=C1Br)=C(C=C1)O2)=C2C(OC)=O
. Physical And Chemical Properties Analysis
“Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is a solid substance . Its empirical formula is C10H8BrNO3 and it has a molecular weight of 270.08 .Scientific Research Applications
Synthesis of Novel Derivatives
A study demonstrates the synthesis of novel derivatives using Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. These derivatives include methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which were synthesized via a one-pot reaction under specific conditions (Gao et al., 2011).
Antimicrobial Applications
Research has been conducted on benzofuran aryl ureas and carbamates, starting with the formation of a benzofuran ring, leading to the creation of compounds with antimicrobial properties. This research demonstrates the potential of using Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in developing antimicrobial agents (Kumari et al., 2019).
Analgesic Activity
The compound has been used in the synthesis of various derivatives that exhibit analgesic activity. This indicates the potential of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in pain management research (Rádl et al., 2000).
Cholinesterase Inhibitory Activity
A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized from Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. These compounds show potent butyrylcholinesterase inhibitory activity, suggesting applications in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Hydrogen Bonding and Molecular Interactions
Studies on hydrogen bonding and pi-pi interactions in related benzofuran derivatives highlight the significance of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in understanding molecular interactions and designing new molecular frameworks (Titi & Goldberg, 2009).
Safety And Hazards
Future Directions
Benzofuran and its derivatives, including “Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAPYPWGNIIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358637 | |
Record name | Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
CAS RN |
54802-09-4 | |
Record name | Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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